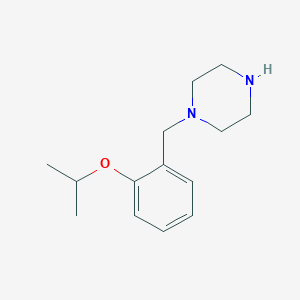

1-(2-Isopropoxybenzyl)piperazine

Description

1-(2-Isopropoxybenzyl)piperazine is a substituted piperazine derivative characterized by a benzyl group with an isopropoxy substituent at the ortho-position (C2) of the aromatic ring. Piperazine derivatives are pharmacologically versatile, with activities ranging from receptor modulation (e.g., serotonin, dopamine) to cytotoxicity against cancer cells .

Properties

IUPAC Name |

1-[(2-propan-2-yloxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-12(2)17-14-6-4-3-5-13(14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOUCZAOCSAYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CN2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Isopropoxybenzyl)piperazine typically involves the reaction of 2-isopropoxybenzyl chloride with piperazine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2-Isopropoxybenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various electrophiles, leading to the formation of different derivatives

Scientific Research Applications

1-(2-Isopropoxybenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied . For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing their signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The position and nature of substituents on the benzyl/aryl group critically influence piperazine derivatives' electronic and steric profiles. Key comparisons include:

Key Insight : The bulky isopropoxy group in this compound may reduce receptor-binding efficiency compared to smaller substituents (e.g., methoxy or Cl) due to steric effects .

Receptor Affinity and Pharmacological Activity

Piperazine derivatives exhibit diverse receptor interactions, particularly with serotonergic (5-HT) and dopaminergic (D2) receptors:

Key Insight : The ortho-substitution pattern in this compound may reduce 5-HT receptor selectivity compared to meta-substituted derivatives (e.g., TFMPP, mCPP) .

Cytotoxic and Antimicrobial Activity

Substituents significantly modulate cytotoxicity and antimicrobial effects:

Key Insight : Bulky substituents (e.g., isopropoxy) may reduce cytotoxicity compared to planar aromatic systems (e.g., 4-chlorobenzhydryl) by limiting target engagement .

Metabolic Stability and Pathways

Metabolism of piperazine derivatives primarily involves CYP3A4-mediated N-dealkylation and CYP2D6-mediated hydroxylation :

Key Insight : The isopropoxy group may slow oxidative metabolism compared to smaller alkoxy groups, improving metabolic stability .

Biological Activity

1-(2-Isopropoxybenzyl)piperazine is a compound with significant biological activity, particularly in the context of its pharmacological properties and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Profile

- IUPAC Name : this compound

- Molecular Formula : C14H22N2O

- Molecular Weight : 234.34 g/mol

- CAS Number : 906088-71-9

This compound exhibits its biological effects primarily through interaction with various receptors and enzymes in the body. The piperazine moiety is known to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and psychotropic effects.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptor Interaction : Potential dopaminergic activity could contribute to its effects on motivation and reward pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, particularly against certain bacterial strains.

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Research indicates that this compound shows potential as an antimicrobial agent. A study highlighted its efficacy against Mycobacterium tuberculosis, suggesting it could be developed into a next-generation antituberculosis agent due to its ability to inhibit specific enzymes crucial for bacterial survival .

Neuropharmacological Effects

Several studies have investigated the neuropharmacological effects of this compound:

- A study on piperazine derivatives indicated that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, which may lead to improved antidepressant properties .

- Case studies have reported on the anxiolytic effects observed in animal models, suggesting that the compound could serve as a basis for developing new anxiolytic medications.

Case Studies

-

Antituberculosis Research

- A recent study focused on the inhibition of Mycobacterium tuberculosis dethiobiotin synthase (MtDTBS) demonstrated that the compound effectively inhibited this enzyme, which is vital for biotin synthesis in bacteria. This inhibition suggests a pathway for developing new treatments for tuberculosis .

- Neuropharmacological Assessment

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.